
(S)-2-Methyl-N-((E)-(tetrahydro-2H-pyran-2-YL)methylene)propane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Methyl-N-((E)-(tetrahydro-2H-pyran-2-YL)methylene)propane-2-sulfinamide is an organosulfur compound belonging to the class of sulfinamides. This compound is known for its chiral properties and is often used in asymmetric synthesis as a chiral auxiliary. It plays a significant role in the synthesis of various amines and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-N-((E)-(tetrahydro-2H-pyran-2-YL)methylene)propane-2-sulfinamide typically involves the enantioselective oxidation of di-tert-butyl disulfide to the corresponding thiosulfinate, followed by disulfide bond cleavage using lithium amide . The chiral ligand used in this process is often prepared by condensing an optically pure chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .
Industrial Production Methods
In industrial settings, the production of sulfinamides like this compound can be achieved through oxidative coupling of thiols and amines. This method is efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methyl-N-((E)-(tetrahydro-2H-pyran-2-YL)methylene)propane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: Conversion to sulfonamides using reagents like hydrogen peroxide and thionyl chloride.
Reduction: Reduction of the sulfinamide group to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions where the sulfinamide group acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, and various nucleophiles. Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include sulfonamides, sulfides, and substituted sulfinamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-2-Methyl-N-((E)-(tetrahydro-2H-pyran-2-YL)methylene)propane-2-sulfinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-Methyl-N-((E)-(tetrahydro-2H-pyran-2-YL)methylene)propane-2-sulfinamide involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in organic molecules by directing the addition of nucleophiles to specific positions on the substrate. This is achieved through the formation of chiral intermediates that undergo further reactions to yield enantiomerically pure products .
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Another sulfinamide used as a chiral auxiliary in asymmetric synthesis.
Sulfonamides: Compounds containing the sulfonamide functional group, widely used in medicinal chemistry.
Uniqueness
(S)-2-Methyl-N-((E)-(tetrahydro-2H-pyran-2-YL)methylene)propane-2-sulfinamide is unique due to its specific chiral properties and its ability to form stable chiral intermediates. This makes it particularly valuable in the synthesis of complex organic molecules with high enantiomeric purity .
Properties
Molecular Formula |
C10H19NO2S |
|---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
(NE)-2-methyl-N-[[(2S)-oxan-2-yl]methylidene]propane-2-sulfinamide |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)14(12)11-8-9-6-4-5-7-13-9/h8-9H,4-7H2,1-3H3/b11-8+/t9-,14?/m0/s1 |
InChI Key |
SYBCSIAUSRVAIP-GSBAGHMWSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/[C@@H]1CCCCO1 |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


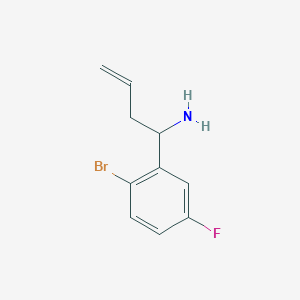
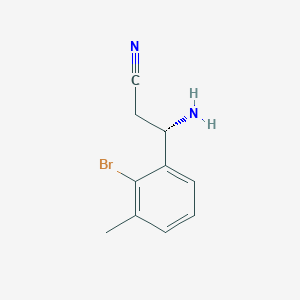
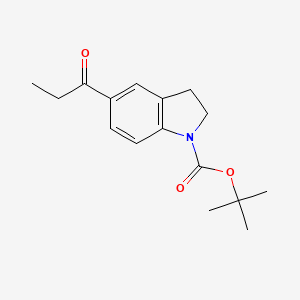
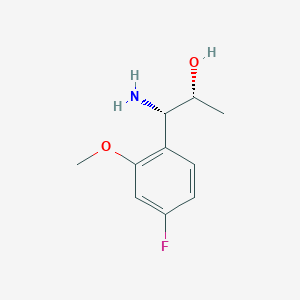
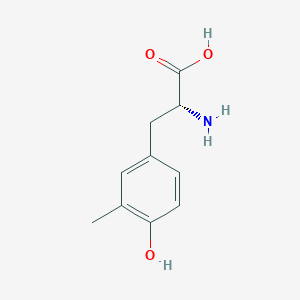
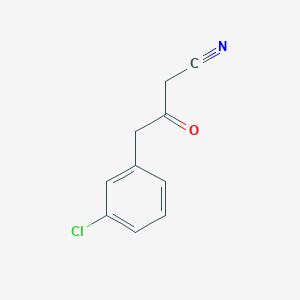
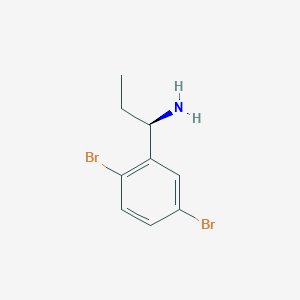
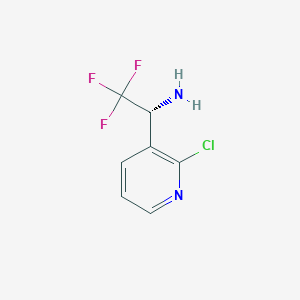
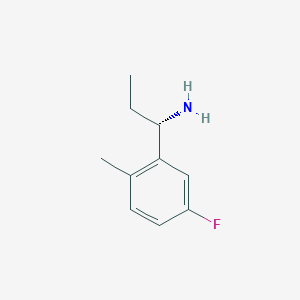
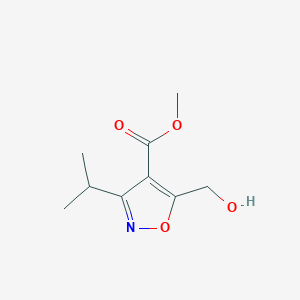

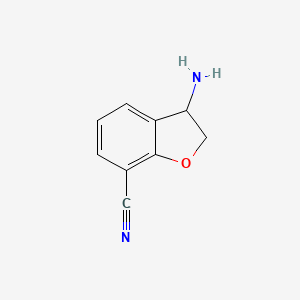

![(1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol](/img/structure/B15237745.png)
